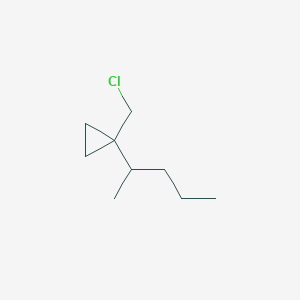
1-(Pyrrolidin-3-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)pentan-1-one is a synthetic compound belonging to the class of cathinones, which are known for their stimulant properties. This compound is structurally related to other well-known cathinones and has been studied for its potential effects on the central nervous system .
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-3-yl)pentan-1-one typically involves the reaction of a ketone with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent to introduce the pyrrolidine moiety into the ketone structure. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(II) chloride . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(Pyrrolidin-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
1-(Pyrrolidin-3-yl)pentan-1-one exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulant drugs . The compound’s interaction with the dopamine transporter is particularly significant, contributing to its potent stimulant properties .
Comparación Con Compuestos Similares
1-(Pyrrolidin-3-yl)pentan-1-one is structurally similar to other cathinones such as:
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent stimulant effects and high potential for abuse.
α-Pyrrolidinobutiophenone (α-PBP): Another stimulant with similar properties but differing in the length of the carbon chain.
α-Pyrrolidinohexanophenone (α-PHP): Exhibits similar stimulant effects but with variations in potency and duration of action.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-9(11)8-5-6-10-7-8/h8,10H,2-7H2,1H3 |
Clave InChI |
VAIZSSKUCBDOFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
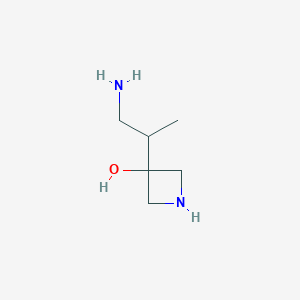
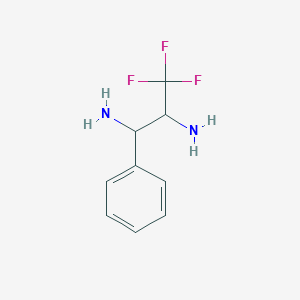

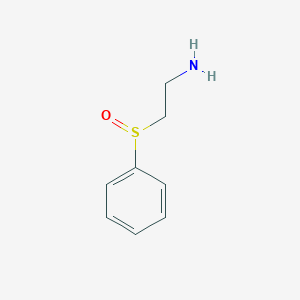
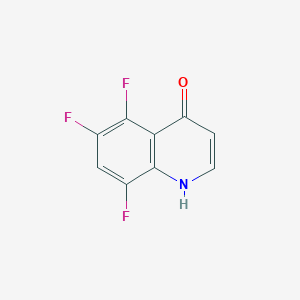
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
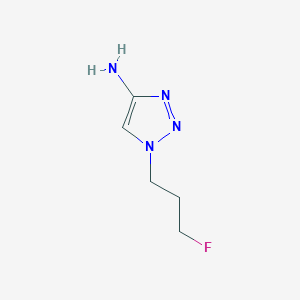
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)

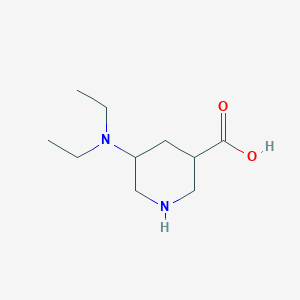
![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
